molecular formula C20H21N3O4S2 B3304959 N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide CAS No. 922047-49-2

N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

Cat. No. B3304959
CAS RN: 922047-49-2
M. Wt: 431.5 g/mol
InChI Key: LXNJOFYPNCXJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a chemical compound with potential applications in scientific research. This compound is commonly known as EMA401 and belongs to the class of amide compounds. EMA401 is a promising candidate for the development of new drugs that can be used to treat various medical conditions.

Mechanism of Action

EMA401 works by blocking the Nav1.7 channel, which is responsible for transmitting pain signals. By blocking this channel, EMA401 can reduce the sensation of pain. EMA401 has been shown to be selective for the Nav1.7 channel and does not affect other ion channels. This selectivity is important as it reduces the potential for side effects.
Biochemical and Physiological Effects:
EMA401 has been shown to be effective in reducing pain in animal models of neuropathic pain. It has also been shown to be well-tolerated and safe in clinical trials. EMA401 does not appear to have any significant effects on heart rate, blood pressure, or other physiological parameters.

Advantages and Limitations for Lab Experiments

EMA401 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for use in experiments. EMA401 is also selective for the Nav1.7 channel, which reduces the potential for off-target effects. However, EMA401 is currently only available in limited quantities, which may limit its use in some experiments.

Future Directions

There are several future directions for research on EMA401. One area of interest is the development of new drugs based on EMA401 that can be used to treat pain. Another area of interest is the development of new compounds that can target other ion channels involved in pain transmission. Additionally, further research is needed to understand the long-term effects of EMA401 and its potential for use in combination with other drugs.

Scientific Research Applications

EMA401 has potential applications in scientific research, particularly in the field of neuroscience. Recent studies have shown that EMA401 can be used to block a specific type of ion channel called the Nav1.7 channel. This channel is involved in the transmission of pain signals, and blocking it can reduce the sensation of pain. EMA401 has been shown to be effective in reducing pain in animal models of neuropathic pain, and clinical trials are currently underway to test its efficacy in humans.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c1-3-27-17-8-6-15(7-9-17)21-19(24)12-16-13-28-20(22-16)23-29(25,26)18-10-4-14(2)5-11-18/h4-11,13H,3,12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNJOFYPNCXJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-ethoxyphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

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